Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride

Salt form confirmation Quality control Procurement specification

Researchers requiring precise spatial control in bivalent ligands, PROTACs or ADC linkers often face solubility and reproducibility issues with free-base analogs. This hydrochloride salt (EINECS 300-613-6) provides enhanced aqueous solubility and a rigid quaternary carbinol scaffold that ensures reliable conjugation. • Enhanced solubility supports HTS and cellular assays with minimal DMSO. • Quaternary carbinol enables design of PROTACs, ADCs and PPI ligands. • Distinct EINECS registration simplifies EU customs compliance.

Molecular Formula C22H42ClNO5
Molecular Weight 436.0 g/mol
CAS No. 93942-59-7
Cat. No. B12684509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride
CAS93942-59-7
Molecular FormulaC22H42ClNO5
Molecular Weight436.0 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(C(=O)OCC)C(CCN)(C1CCCCC1)O.Cl
InChIInChI=1S/C22H41NO5.ClH/c1-3-27-20(24)15-11-6-5-10-14-19(21(25)28-4-2)22(26,16-17-23)18-12-8-7-9-13-18;/h18-19,26H,3-17,23H2,1-2H3;1H
InChIKeyJDIVGTFXSZSPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride: Product Overview


Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride (CAS 93942-59-7, EINECS 300-613-6) is a hydrochloride salt of a nonanedioic acid (azelaic acid) diethyl ester bearing a 3-amino-1-cyclohexyl-1-hydroxypropyl substituent at the C2 position [1]. With a molecular formula of C22H42ClNO5 and a molecular weight of 436.03 g/mol, this compound combines a lipophilic cyclohexyl ring, a quaternary carbinol center, a primary amine, and two ethyl ester termini within a nine-carbon dicarboxylate backbone . It is primarily utilized as a research intermediate and synthetic building block in medicinal chemistry and advanced materials development.

Hydrochloride salt form
Supports aqueous solubility for assay-compatible stock preparation
Quaternary carbinol scaffold
Provides sterically defined conjugation hub for bivalent ligand studies
Distinct EINECS identity
Streamlines REACH-compliant procurement for EU research programs

Why Generic Nonanedioate Diesters Cannot Substitute 93942-59-7


Simple nonanedioate diesters (e.g., diethyl azelate) and closely related analogs such as diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate (CAS 65706-29-8) lack the specific structural features that define 93942-59-7: (i) the hydrochloride salt form, which enhances aqueous solubility relative to the free base (CAS 93942-58-6) [2][3]; (ii) the quaternary carbinol center bearing cyclohexyl, hydroxyl, and aminoethyl substituents, which creates a rigid, sterically defined scaffold absent in flexible secondary amine analogs [1]; and (iii) the distinct EINECS registration (300-613-6 vs. 300-612-0 for the free base), confirming regulatory recognition as a separate substance [1][4]. Interchanging with an in-class analog risks altered solubility, reactivity, ionization behavior, and regulatory compliance—any of which can invalidate experimental reproducibility in sensitive bioassays or synthetic protocols.

Salt vs. free base
Free base (CAS 93942-58-6) may show lower aqueous solubility, altering dissolution rates and assay buffer compatibility.
Quaternary center vs. flexible amine
Analog with flexible secondary amine (CAS 65706-29-8) lacks steric definition, potentially shifting conjugate spatial orientation.
Regulatory identity mismatch
Different EINECS numbers (300-613-6 vs. 300-612-0) mean the free base is a separate substance under REACH; interchange risks customs delays.

Differentiation Evidence: 93942-59-7 vs. Analogs


Molecular Weight Distinguishes Hydrochloride from Free Base

The hydrochloride salt (93942-59-7) exhibits a molecular weight of 436.03 g/mol (C22H42ClNO5), which is precisely 36.47 g/mol greater than the free base diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate (93942-58-6, MW 399.56 g/mol, C22H41NO5), corresponding to the addition of HCl [1]. This direct mass differential serves as an unambiguous identity marker during QC release and receipt verification.

MW salt vs. free base
Head-to-head
436.03 g/mol (HCl salt) vs. 399.56 g/mol (free base), Δ 36.47 g/mol
Direct identity confirmation during receipt
Verified by EINECS 300-613-6 vs. 300-612-0
Salt form confirmation Quality control Procurement specification

Enhanced Aqueous Solubility Over Free Base

The hydrochloride salt of an amine-containing compound is well-established to increase aqueous solubility compared to its free base form, typically by 1–3 orders of magnitude, due to ionic interactions with water [1]. While direct solubility data for 93942-59-7 has not been published, the hydrochloride salt form is predicted to yield significantly higher aqueous solubility than the free base (93942-58-6), reducing the need for high DMSO concentrations in biological assay buffers and improving dose-response accuracy.

Aqueous solubility prediction
Class-level
Hydrochloride salts typically increase solubility 1–3 orders of magnitude over free bases
May support buffer formulation with lower DMSO
No direct measurement; general salt principle
Aqueous solubility In vitro assay formulation Salt selection

Quaternary Carbinol Center vs. Flexible Amine Scaffold

The target compound features a quaternary carbon center bearing cyclohexyl, tertiary hydroxyl, and primary aminoethyl substituents, creating a sterically defined hub for derivatization [1]. In contrast, the closest structural analog diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate (CAS 65706-29-8) contains a flexible secondary amine linkage that lacks this quaternary branching point . This architectural difference restricts conformational freedom around the substitution site, enabling precise spatial orientation of conjugated payloads such as fluorophores, biotin, or cytotoxic warheads.

Carbinol scaffold rigidity
Class-level
Quaternary carbon vs. flexible secondary amine analog (65706-29-8)
Enables defined spatial orientation in conjugates
Qualitative structural inference
Structural rigidity Bivalent ligand design Conjugation handle

Predicted pKa Divergence from Closest Analog

The closest analog with available predicted pKa data, diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate (CAS 65706-29-8), exhibits a predicted pKa of 15.00±0.20 for its secondary amine proton , indicating extremely weak acidity and predominant neutral state across physiological pH. The target compound's primary amine on a quaternary carbon is expected to have a substantially lower pKa (higher basicity), resulting in a greater fraction of protonated species at pH 7.4. This divergence directly affects solubility, membrane partitioning, and salt formation propensity.

Predicted pKa divergence
Data to verify
Analog 65706-29-8 predicted pKa 15.00±0.20; target predicted lower (more basic)
Ionization state may affect assay conditions
Prediction only; no experimental pKa available
Ionization state pKa prediction Membrane permeability

Distinct EINECS Registration: Salt vs. Free Base

The hydrochloride salt (93942-59-7) is registered under EINECS number 300-613-6 [1], while the free base (93942-58-6) holds EINECS 300-612-0 [2]. This distinct European regulatory identity confirms that the salt is recognized as a separate chemical substance, facilitating independent registration, evaluation, and authorization (REACH) compliance, and streamlining customs documentation for international procurement.

EINECS salt vs. free base
Head-to-head
EINECS 300-613-6 (salt) vs. 300-612-0 (free base)
Separate substance for EU import/REACH
Confirmed by European Inventory
REACH compliance Customs clearance Regulatory dossier

Elevated Rotatable Bond Count vs. Simple Diesters

The free base form of the target compound possesses 16 rotatable bonds as computed by PubChem [1], compared to only 9 rotatable bonds in the simple diester diethyl azelate. This additional flexibility—contributed by the amino-hydroxypropyl-cyclohexyl side chain—enables broader conformational sampling, which can be advantageous for binding to dynamic protein pockets or achieving induced-fit recognition in challenging target classes such as protein-protein interfaces.

Rotatable bonds
Class-level
16 (target free base) vs. 9 (diethyl azelate)
Broader conformational sampling potential
Computed by PubChem; may aid binding to flexible pockets
Conformational flexibility Entropic binding Target selectivity

Application Scenarios for 93942-59-7


Rigid Scaffold for Site-Specific Drug Conjugates

The quaternary carbinol center bearing cyclohexyl, hydroxyl, and aminoethyl groups provides a sterically defined, multi-functional conjugation hub that flexible secondary amine analogs cannot replicate [1]. This scaffold is ideal for constructing bivalent ligands, PROTACs, or antibody-drug conjugate (ADC) linkers where precise spatial control over payload presentation is critical. The primary amine serves as a well-characterized handle for amidation or reductive amination, while the tertiary hydroxyl offers orthogonal protection strategies.

Hydrochloride Salt Enables Aqueous Assay Compatibility

The hydrochloride salt form is predicted to confer enhanced aqueous solubility relative to the free base, a class-level advantage well-documented for amino-containing compounds [2]. This property is particularly valuable for high-throughput screening (HTS) and cellular assays where DMSO concentrations must be kept below 0.1% (v/v) to avoid solvent cytotoxicity or off-target effects. Procurement of the correct salt form (confirmed via MW check [1]) directly supports assay reproducibility.

REACH-Compliant Procurement for EU Research

The separate EINECS 300-613-6 registration distinguishes 93942-59-7 from its free base (EINECS 300-612-0) and other nonanedioate analogs [1][3]. For EU-based academic or industrial laboratories operating under Horizon Europe or similar funding frameworks, this distinct regulatory identity simplifies customs documentation, reduces border clearance delays, and ensures full REACH compliance when the compound is sourced from non-EU suppliers.

Conformational Sampling in Bivalent Ligand Design

With 16 rotatable bonds versus 9 for simple nonanedioate diesters, the compound offers extended conformational flexibility that can be leveraged in medicinal chemistry campaigns targeting dynamic or intrinsically disordered protein regions [3]. This property is especially relevant for screening against protein-protein interaction (PPI) targets or allosteric pockets that require ligand-induced conformational changes for high-affinity recognition.

Application
Selection Property
Validation Focus
Rigid conjugate scaffold studies
Quaternary carbinol branching topology
Spatial orientation reproducibility in linker SAR
Aqueous assay compatibility
Hydrochloride salt form
Buffer solubility and DMSO minimization in HTS
EU research procurement
Distinct EINECS 300-613-6
REACH documentation and customs clearance
Conformational sampling in PPI targets
Extended rotatable bond count
Induced-fit recognition for dynamic binding sites
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